2-Hydroxy-3,5-diiodomethylnitrostyrene
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Overview
Description
2-Hydroxy-3,5-diiodomethylnitrostyrene is a synthetic organic compound characterized by the presence of iodomethyl and nitroethenyl functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-diiodomethylnitrostyrene typically involves multiple steps, starting with the iodination of a suitable phenol precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodomethyl groups. The nitroethenyl group is then introduced through a nitration reaction, which involves the use of nitric acid and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-diiodomethylnitrostyrene undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitroethenyl group can be reduced to an amine.
Substitution: The iodomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can replace the iodomethyl groups under suitable conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,5-diiodomethylnitrostyrene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-diiodomethylnitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitroethenyl group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the iodomethyl and nitroethenyl groups.
4,4’-[2,4-Bis(iodomethyl)-1,5-pentanediyl]diphenol: Contains similar iodomethyl groups but differs in the overall structure.
Uniqueness
2-Hydroxy-3,5-diiodomethylnitrostyrene is unique due to the combination of iodomethyl and nitroethenyl groups on a phenol ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2,4-bis(iodomethyl)-6-[(E)-2-nitroethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO3/c11-5-7-3-8(1-2-13(15)16)10(14)9(4-7)6-12/h1-4,14H,5-6H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZYRVDFOINOU-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CI)O)C=C[N+](=O)[O-])CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1CI)O)/C=C/[N+](=O)[O-])CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.99 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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